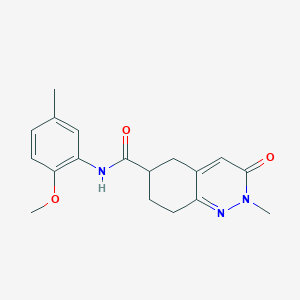

N-(2-methoxy-5-methylphenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Description

The compound N-(2-methoxy-5-methylphenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide features a hexahydrocinnoline core, a bicyclic system with partial saturation, substituted at position 6 with a carboxamide group. The N-(2-methoxy-5-methylphenyl) moiety introduces steric and electronic effects that may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-11-4-7-16(24-3)15(8-11)19-18(23)12-5-6-14-13(9-12)10-17(22)21(2)20-14/h4,7-8,10,12H,5-6,9H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVAHXFKGGKZMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2CCC3=NN(C(=O)C=C3C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions.

Substitution Reactions:

Amidation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the cinnoline core reacts with an amine, such as 2-methoxy-5-methylaniline, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or altering the conformation of target proteins. Detailed studies on its binding affinity and specificity are essential to understand its biological effects.

Comparison with Similar Compounds

Key Findings and Implications

Structural Flexibility vs. Rigidity: The hexahydrocinnoline core offers moderate flexibility, contrasting with the rigid propellane scaffold (anti-7) and planar aromatic systems (3t, 3u) .

Functional Group Impact: Carboxamide and carbamate linkages influence solubility and metabolic stability, while sulfur-containing cores (e.g., benzothieno-pyrimidine) enhance lipophilicity .

Synthetic Accessibility : Yields for anti-7 (36%) suggest moderate efficiency, though comparable data for the target compound are unavailable.

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, synthesis, and various applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a hexahydrocinnoline core with substituents that enhance its chemical reactivity and solubility. The presence of functional groups such as methoxy and carboxamide plays a significant role in its biological interactions.

Molecular Formula and Structure

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H24N2O3 |

| Molecular Weight | 320.41 g/mol |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of hexahydrocinnoline compounds exhibit significant antimicrobial properties. For instance, certain derivatives have shown potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 0.21 μM .

Cytotoxicity Studies

In cytotoxicity assays using human cell lines (e.g., HaCat and Balb/c 3T3), some derivatives exhibited promising results. The MTT assay indicated that these compounds could selectively inhibit cell growth without significant toxicity at lower concentrations .

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. The structure allows for hydrogen bonding and hydrophobic interactions that can modulate enzyme activity or receptor binding. For example, molecular docking studies suggest that the compound can bind effectively to DNA gyrase and MurD enzymes, which are critical for bacterial cell function .

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions:

- Formation of the Hexahydrocinnoline Core : This is achieved through cyclization reactions starting from appropriate hydrazones.

- Introduction of Functional Groups : Subsequent steps involve the introduction of the methoxy and carboxamide groups through acylation reactions.

- Final Coupling : The final product is obtained by coupling the synthesized intermediates under controlled conditions.

Study 1: Antimicrobial Evaluation

A study evaluated several derivatives of hexahydrocinnoline for their antimicrobial properties. Among them, one derivative demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Study 2: Cytotoxicity Assessment

Another research project focused on assessing the cytotoxic effects of various hexahydrocinnoline derivatives on human cell lines. Results indicated that certain compounds selectively inhibited cancer cell proliferation while sparing normal cells, suggesting potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.